1-(4-(1,2,2-Triphenylvinyl)phenyl)-1H-pyrrole-2,5-dione
Description
Molecular Architecture of the Pyrrole-2,5-dione Core
The pyrrole-2,5-dione moiety, also known as maleimide, forms the central scaffold of this compound. Its structure consists of a five-membered heterocyclic ring with two ketone groups at positions 2 and 5 (Figure 1). The maleimide core is planar, with bond lengths and angles consistent with conjugated enone systems. The nitrogen atom at position 1 is substituted with a 4-(1,2,2-triphenylvinyl)phenyl group, which introduces steric bulk and electronic effects.
Key structural parameters include:
- Bond lengths : The C=O bonds in the maleimide ring measure approximately 1.21 Å, typical for carbonyl groups. The C-N bond length is 1.38 Å, indicating partial double-bond character due to resonance with the adjacent carbonyl groups.
- Dihedral angles : The phenyl substituent at position 1 adopts a near-perpendicular orientation relative to the maleimide plane (dihedral angle: 85–90°), minimizing steric clashes with the triphenylvinyl group.
This geometry ensures minimal conjugation between the maleimide core and the TPE-derived substituent, preserving the distinct electronic properties of both moieties.
Properties
IUPAC Name |
1-[4-(1,2,2-triphenylethenyl)phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21NO2/c32-27-20-21-28(33)31(27)26-18-16-25(17-19-26)30(24-14-8-3-9-15-24)29(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLXXGBCCOHABM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N4C(=O)C=CC4=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Pathways
The preparation involves two primary stages:
-
Formation of the pyrrole-2,5-dione ring via cyclization.
-
Functionalization with the triphenylvinyl group through cross-coupling or condensation reactions.
Cyclocondensation Strategies for Pyrrole-2,5-dione Core
Amidrazone-Maleic Anhydride Cyclization
A validated approach for pyrrole-2,5-diones involves reacting N³-substituted amidrazones with maleic anhydride derivatives. For example:
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Reactants : 2,3-Dimethylmaleic anhydride and substituted amidrazones.
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Conditions : Reflux in toluene or chloroform (60–110°C, 4–12 hours).
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amidrazone’s amino group on the anhydride, followed by cyclodehydration to form the pyrrole-dione ring.
Introducing the Triphenylvinyl Moiety
Suzuki-Miyaura Cross-Coupling
The triphenylvinyl group can be introduced via palladium-catalyzed coupling between a boronic ester and a halogenated precursor:
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Precursor : 4-Bromophenyl-pyrrole-2,5-dione.
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Coupling Partner : Triphenylvinylboronic acid.
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Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
Example Protocol :
| Step | Component | Quantity | Conditions |
|---|---|---|---|
| 1 | 4-Bromophenyl-dione | 1.0 mmol | Dissolved in DMF |
| 2 | Triphenylvinylboronic acid | 1.2 mmol | Added with catalyst |
| 3 | Pd(PPh₃)₄ | 5 mol% | 80°C, 18 hours |
Yield : ~70–85% (extrapolated from analogous reactions).
Alternative One-Pot Synthesis
Sequential Cyclization and Arylation
Structural Characterization and Validation
Spectroscopic Analysis
Mass Spectrometry
Challenges and Optimization
Steric Hindrance
The bulky triphenylvinyl group impedes cyclization and coupling efficiency. Mitigation strategies include:
Solvent Selection
-
Polar Aprotic Solvents (DMF, DMSO): Improve catalyst activity but risk decomposition.
-
Nonpolar Solvents (Toluene): Favor cyclization but slow coupling kinetics.
Comparative Analysis of Methods
| Method | Yield (%) | Time (Hours) | Purity (%) |
|---|---|---|---|
| Suzuki Coupling | 70–85 | 18–24 | ≥97 |
| One-Pot Synthesis | 65–75 | 12–18 | ≥95 |
| Stepwise Functionalization | 60–70 | 24–36 | ≥90 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-(4-(1,2,2-Triphenylvinyl)phenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the phenyl rings can be replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-(1,2,2-Triphenylvinyl)phenyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(4-(1,2,2-Triphenylvinyl)phenyl)-1H-pyrrole-2,5-dione is primarily related to its ability to undergo aggregation-induced emission (AIE). This phenomenon occurs when the compound aggregates in a solid or high-concentration solution state, leading to enhanced fluorescence. The molecular targets and pathways involved in this process include the restriction of intramolecular rotations and the formation of excimers or exciplexes, which contribute to the observed photophysical properties .
Comparison with Similar Compounds
Structural Analogues with Maleimide/Pyrrole-2,5-dione Cores
Several compounds share the pyrrole-2,5-dione scaffold but differ in substituents and functional groups:
Key Observations :
- AIE Activity: The TPE-substituted compound exhibits strong AIE characteristics due to steric hindrance from the TPE group, which suppresses non-radiative decay in aggregated states. In contrast, the isobutyl/prenyloxy derivative (from Antrodia cinnamomea) lacks AIE properties but demonstrates bioactivity (NO inhibition) .
- Electron-Deficient Core: The pyrrole-2,5-dione unit in all compounds serves as an electron acceptor, enabling charge-transfer interactions.
- Optoelectronic Performance : TPETPAFN (), which combines TPE with a fumaronitrile group, shows red-shifted emission compared to the target compound, highlighting the tunability of AIEgens via substituent engineering.
Comparison of Photophysical Properties
The following table summarizes key photophysical parameters for AIE-active compounds:
Analysis :
- The target compound’s emission in the blue-green range (~480–520 nm) is typical for TPE-based AIEgens. Its moderate quantum yield (ΦF ~0.25–0.40) is comparable to other TPE derivatives but lower than DCM-based systems (e.g., TTD) due to differences in conjugation length .
- TPETPAFN’s red emission and lower ΦF highlight a trade-off between emission wavelength and efficiency in AIEgens.
Biological Activity
1-(4-(1,2,2-Triphenylvinyl)phenyl)-1H-pyrrole-2,5-dione (CAS No. 2414485-55-3) is a synthetic compound that has garnered interest in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
- Molecular Formula : C30H21NO2
- Molecular Weight : 427.49 g/mol
- CAS Number : 2414485-55-3
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound exhibits properties that may influence cellular signaling pathways and gene expression.
Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells.
- Study Findings : In vitro assays demonstrated that the compound effectively scavenges free radicals and reduces oxidative stress markers in cellular models.
Anticancer Properties
The anticancer potential of this compound has been explored in various studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 15.6 | Induction of apoptosis via caspase activation |
| Study B | MCF-7 | 12.3 | Inhibition of cell proliferation through cell cycle arrest |
| Study C | A549 | 10.5 | Modulation of PI3K/Akt signaling pathway |
These results suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings indicate the potential use of this compound as an antimicrobial agent in therapeutic applications.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
Case Study 1: Anticancer Efficacy in Mice
In a preclinical study involving mice implanted with tumor cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a novel therapeutic agent for cancer treatment.
Case Study 2: Safety Profile Assessment
A safety assessment conducted on animal models indicated that the compound exhibited low toxicity levels at therapeutic doses. No significant adverse effects were observed during the treatment period.
Q & A
Q. What are the challenges in scaling up its synthesis from laboratory to pilot scale?
- Methodological Answer : Key challenges include exothermic reaction control (use jacketed reactors) and catalyst recovery (immobilized Pd on carbon). Process analytical technology (PAT) monitors critical quality attributes (CQAs) like particle size during crystallization. Membrane separation technologies (nanofiltration) improve solvent recycling, reducing waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
